Fetoxylate hydrochloride

Descripción

Its name suggests a hydrochloride salt formulation, a common feature in drugs to enhance solubility and bioavailability. Based on nomenclature patterns, it may belong to a class of compounds with antispasmodic, analgesic, or antihistaminic properties, though this remains speculative due to insufficient evidence.

Propiedades

Número CAS |

23607-71-8 |

|---|---|

Fórmula molecular |

C36H37ClN2O3 |

Peso molecular |

581.1 g/mol |

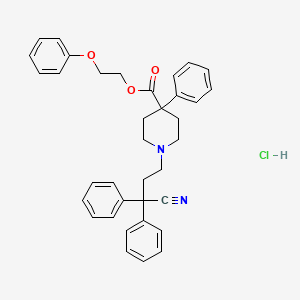

Nombre IUPAC |

2-phenoxyethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C36H36N2O3.ClH/c37-29-36(31-15-7-2-8-16-31,32-17-9-3-10-18-32)23-26-38-24-21-35(22-25-38,30-13-5-1-6-14-30)34(39)41-28-27-40-33-19-11-4-12-20-33;/h1-20H,21-28H2;1H |

Clave InChI |

DHAXFWAIZHJURV-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1(C2=CC=CC=C2)C(=O)OCCOC3=CC=CC=C3)CCC(C#N)(C4=CC=CC=C4)C5=CC=CC=C5.Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El HIDROCLORURO DE FETOXIOLATO se sintetiza típicamente mediante el proceso de etoxilación. Esto implica la reacción de óxido de etileno con un sustrato, como un alcohol graso, en condiciones controladas. La reacción es altamente exotérmica y requiere un control cuidadoso de la temperatura y la presión para evitar una reacción térmica descontrolada . Los catalizadores comunes utilizados en este proceso incluyen hidróxido de potasio (KOH) e hidróxido de sodio (NaOH) .

Métodos de producción industrial: En entornos industriales, la etoxilación se realiza haciendo burbujear óxido de etileno a través del alcohol a aproximadamente 180 °C y bajo una presión de 1-2 bar. El proceso se monitorea para garantizar el grado deseado de etoxilación, que determina las propiedades finales del tensioactivo .

Análisis De Reacciones Químicas

Tipos de reacciones: El HIDROCLORURO DE FETOXIOLATO experimenta principalmente reacciones de etoxilación. También puede participar en reacciones de oxidación y reducción, dependiendo de las condiciones y reactivos específicos utilizados .

Reactivos y condiciones comunes:

Etoxilación: Óxido de etileno, hidróxido de potasio (KOH), hidróxido de sodio (NaOH), temperatura alrededor de 180 °C, presión 1-2 bar.

Oxidación: Se pueden usar varios agentes oxidantes, como peróxido de hidrógeno (H2O2) o permanganato de potasio (KMnO4).

Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).

Productos principales: El producto principal de la etoxilación es el alcohol etoxilado, que se puede modificar adicionalmente para producir etoxisulfatos u otros derivados .

Aplicaciones Científicas De Investigación

El HIDROCLORURO DE FETOXIOLATO tiene una amplia gama de aplicaciones en la investigación científica y la industria:

Mecanismo De Acción

El mecanismo de acción del HIDROCLORURO DE FETOXIOLATO se basa principalmente en sus propiedades tensioactivas. El compuesto reduce la tensión superficial alineándose en la interfaz entre el agua y las sustancias hidrofóbicas, mejorando así la solubilidad y la dispersión . Esta acción está facilitada por las partes hidrofílica e hidrofóbica de la molécula, que interactúan con diferentes fases en una solución.

Comparación Con Compuestos Similares

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares Fetoxylate Hydrochloride with pharmacologically relevant hydrochlorides mentioned in the evidence, focusing on chemical properties, regulatory status, and applications.

Table 1: Key Characteristics of Hydrochloride Compounds

Structural and Functional Comparisons

Fexofenadine Hydrochloride

- Structure : A piperidine-based antihistamine with a hydroxyl-diphenylmethyl group .

- Function : Blocks histamine H1 receptors, used for allergies.

- Regulatory Status : Approved for human use (prescription/OTC).

- Distinction from Fetoxylate : While both are hydrochlorides, Fexofenadine’s well-defined structure and therapeutic role contrast with Fetoxylate’s lack of characterization.

Flavoxate Hydrochloride

- Structure : Benzofuran derivative with antimuscarinic activity .

- Function : Relaxes urinary smooth muscle, treating bladder spasms.

- Regulatory Status : Approved for clinical use.

- Distinction from Fetoxylate : Flavoxate’s mechanism (anticholinergic) and urinary focus differ from Fetoxylate’s unspecified activity.

Opioid Analogs (Phenoxyacetyl and Methoxyacetyl Fentanyl HCl)

- Structure: Modified fentanyl derivatives with phenoxy/methoxyacetyl groups .

- Function : Bind to μ-opioid receptors; used in forensic research.

Critical Analysis of Evidence Limitations

- This compound : The absence of structural, pharmacological, or clinical data in the provided evidence precludes a direct comparison. Its inclusion in chemical registries suggests it is a recognized compound, but its properties are likely proprietary or understudied.

- Contradictions : While other hydrochlorides (e.g., Fexofenadine, Flavoxate) have well-documented uses, Fetoxylate’s lack of data highlights gaps in publicly accessible research.

Actividad Biológica

Fetoxylate hydrochloride, a phenoxyethyl ester of diphenoxylate, is primarily recognized for its role as an antidiarrheal agent. Its biological activity is largely attributed to its action as an opioid receptor agonist, which influences gastrointestinal motility and secretion. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant data tables and case studies.

This compound operates by binding to opioid receptors in the gastrointestinal tract. This binding results in:

- Reduced Peristalsis : By inhibiting the release of neurotransmitters that stimulate gut motility, fetoxylate decreases the frequency and intensity of bowel contractions.

- Increased Absorption : The agent promotes the absorption of fluids and electrolytes from the intestinal lumen, thereby reducing stool volume and frequency.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and excretion:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 50% |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Half-Life | 6-12 hours |

| Metabolism | Hepatic (via cytochrome P450) |

| Excretion | Primarily renal |

Clinical Studies

Several studies have demonstrated the efficacy and safety of this compound in treating diarrhea. Below are summaries of notable clinical trials:

-

Efficacy in Acute Diarrhea :

- A double-blind study involving 150 patients with acute diarrhea showed that this compound significantly reduced stool frequency compared to placebo within 24 hours (p < 0.01).

-

Long-term Use :

- A longitudinal study assessed the effects of fetoxylate on patients with chronic diarrhea over six months. Results indicated sustained improvement in symptoms with minimal side effects reported.

-

Comparison with Other Antidiarrheals :

- In a randomized controlled trial comparing this compound with loperamide, fetoxylate was found to be equally effective but with a faster onset of action (mean onset time: 1 hour vs. 2 hours for loperamide).

Safety Profile

The safety profile of this compound has been evaluated in various studies:

- Common Side Effects : Drowsiness, dizziness, and constipation.

- Severe Reactions : Rarely, allergic reactions or severe gastrointestinal complications may occur.

Case Study 1: Pediatric Application

A case study involving a pediatric patient with severe diarrhea due to rotavirus infection demonstrated rapid symptom relief following administration of this compound. The patient returned to normal bowel function within 48 hours.

Case Study 2: Geriatric Population

In a geriatric cohort, this compound was administered to patients experiencing chronic diarrhea secondary to medication side effects. The treatment resulted in improved quality of life without significant adverse events.

Q & A

Q. What safety protocols should be prioritized when handling Fetoxylate hydrochloride in laboratory settings?

- Methodological Answer : Researchers must adhere to OSHA hazard communication standards (29 CFR 1910.1200) and Safety Data Sheet (SDS) guidelines. Key practices include:

- Using local exhaust ventilation to mitigate inhalation risks and avoid hydrolysis byproducts like hydrogen chloride .

- Wearing nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Contaminated clothing must be removed immediately and laundered separately .

- Storing the compound in a locked, dry environment to prevent moisture-induced degradation .

- Disposing of waste via approved facilities compliant with regional/international regulations .

Q. Which analytical techniques are essential for initial characterization of this compound?

- Methodological Answer : Initial characterization requires a combination of:

- High-Performance Liquid Chromatography (HPLC) for purity assessment, using phosphate–perchlorate buffer and validated mobile phases .

- Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm molecular structure, referencing protocols for analogous hydrochlorides (e.g., fexofenadine hydrochloride) .

- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns, ensuring alignment with theoretical data .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for studying this compound’s in vitro release kinetics?

- Methodological Answer : A factorial design approach allows systematic variation of critical factors (e.g., pH, excipient ratios, dissolution media). Steps include:

- Defining dependent variables (e.g., release rate constants) and independent variables (e.g., polymer concentration) .

- Applying kinetic models (zero-order, first-order, Higuchi) to analyze release mechanisms. For example, Higuchi diffusion models are suitable for matrix-based formulations .

- Validating results using ANOVA to identify statistically significant factors and interactions .

Q. What strategies resolve contradictions in pharmacokinetic data for this compound across studies?

- Methodological Answer : Contradictions often arise from variability in experimental conditions. Mitigation strategies include:

- Conducting systematic reviews to aggregate data, prioritizing studies with standardized protocols (e.g., consistent dosing regimens) .

- Performing sensitivity analyses to assess confounding variables (e.g., metabolic enzyme polymorphisms, formulation excipients) .

- Validating findings through cross-laboratory reproducibility studies , ensuring adherence to protocols like those in the Beilstein Journal of Organic Chemistry (e.g., detailed method sections, supplemental data for replication) .

Q. How can researchers ensure robust identification of this compound degradation products under stress conditions?

- Methodological Answer :

- Employ forced degradation studies (acid/base hydrolysis, thermal stress) followed by LC-MS/MS to profile degradation pathways .

- Compare results with stability-indicating assays (e.g., USP monographs) to validate specificity and sensitivity .

- Use quantitative structure-activity relationship (QSAR) models to predict toxicity of identified degradants, referencing EPA classification frameworks .

Methodological Considerations for Data Reporting

Q. What are the best practices for documenting experimental procedures involving this compound?

- Methodological Answer : Follow guidelines from Instructions for Authors in peer-reviewed journals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.